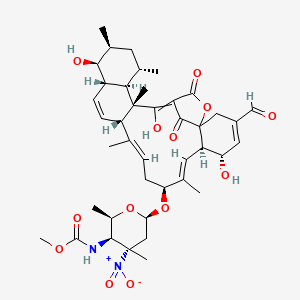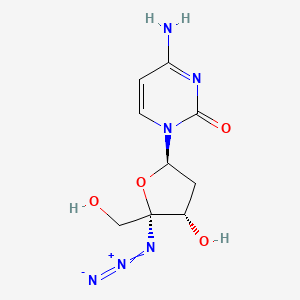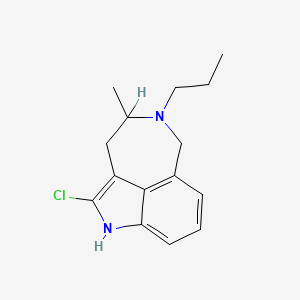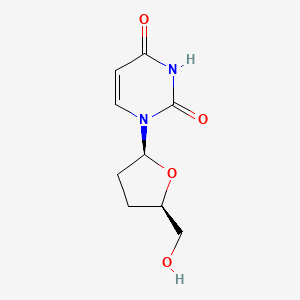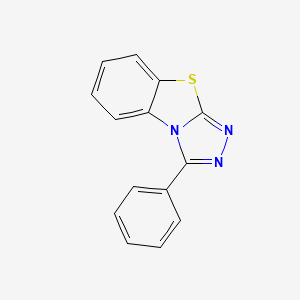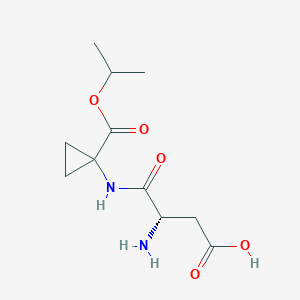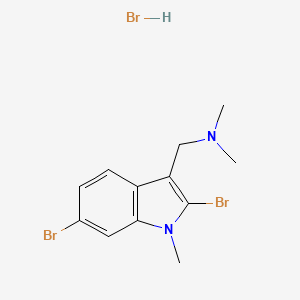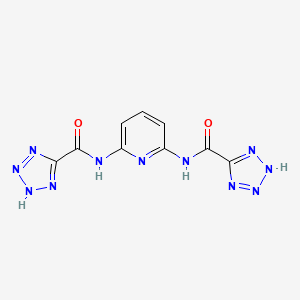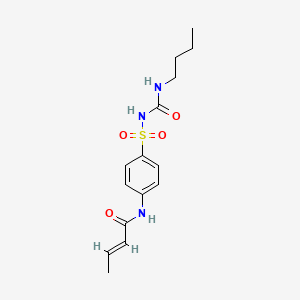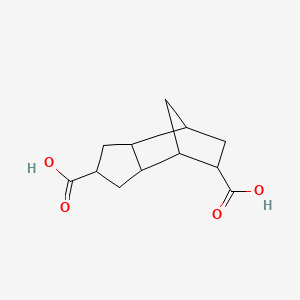
4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro- is a chemical compound with the molecular formula C_10H_16O_4 It is known for its unique structure, which includes a bicyclic framework with carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro- typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. The resulting adduct is then subjected to hydrolysis to yield the desired dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro-.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid groups, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reduction: Hydrogen gas (H_2), palladium on carbon (Pd/C)
Substitution: Alcohols, amines, and acid chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Esters, amides
Aplicaciones Científicas De Investigación
4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Methano-1H-indene, octahydro-
- Tricyclo[5.2.1.02,6]decane
- Tetrahydrodicyclopentadiene
Uniqueness
4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro- is unique due to the presence of carboxylic acid groups, which impart distinct reactivity and potential for derivatization. This sets it apart from other similar bicyclic compounds that may lack these functional groups.
Propiedades
Número CAS |
72120-58-2 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
tricyclo[5.2.1.02,6]decane-4,8-dicarboxylic acid |
InChI |
InChI=1S/C12H16O4/c13-11(14)6-3-7-5-1-9(8(7)4-6)10(2-5)12(15)16/h5-10H,1-4H2,(H,13,14)(H,15,16) |
Clave InChI |
RKLMSTQEVORNHJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C3C2CC(C3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



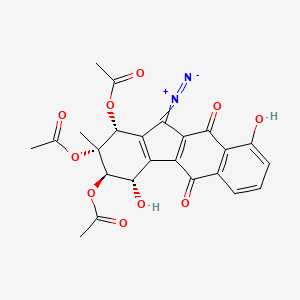

![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)

